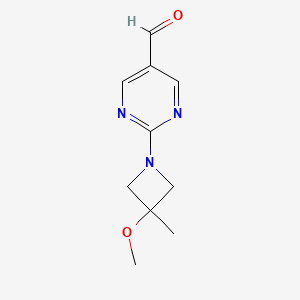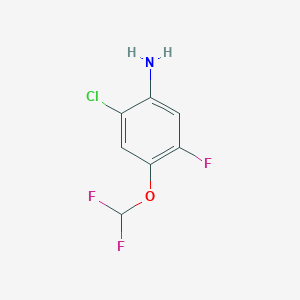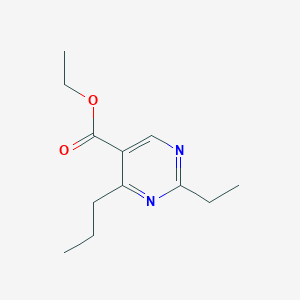
3-(5-Methylthiophen-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methylthiophen-3-yl)benzoic acid is a compound that features a benzoic acid moiety substituted with a 5-methylthiophene group. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . Thiophene derivatives are recognized for their biological and physiological functions, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Méthodes De Préparation
The synthesis of 3-(5-Methylthiophen-3-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation method involves the coupling of a boronic acid derivative of 5-methylthiophene with a halogenated benzoic acid under the presence of a palladium catalyst and a base.
Analyse Des Réactions Chimiques
3-(5-Methylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the thiophene ring can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions to form sulfoxides or sulfones . The benzoic acid moiety can also participate in electrophilic aromatic substitution reactions, where it can be nitrated, sulfonated, or halogenated under appropriate conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and halogens.
Applications De Recherche Scientifique
3-(5-Methylthiophen-3-yl)benzoic acid has a wide range of applications in scientific research. In medicinal chemistry, thiophene derivatives are explored for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, thiophene-based compounds are used in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of 3-(5-Methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to inhibit kinases, modulate estrogen receptors, and act as antioxidants . The compound’s ability to interact with these targets is attributed to its unique chemical structure, which allows it to form stable interactions with proteins and other biomolecules. This interaction can lead to the modulation of various cellular pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
3-(5-Methylthiophen-3-yl)benzoic acid can be compared with other thiophene derivatives, such as 2,5-dimethylthiophene and 3-(2-thienyl)benzoic acid . While these compounds share a common thiophene core, their substitution patterns and functional groups result in different chemical and biological properties. For example, 2,5-dimethylthiophene is known for its anti-inflammatory activity, while 3-(2-thienyl)benzoic acid has been studied for its potential as an anti-cancer agent . The presence of the 5-methyl group in this compound provides unique steric and electronic effects, making it distinct from other thiophene derivatives.
Propriétés
Formule moléculaire |
C12H10O2S |
|---|---|
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
3-(5-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-5-11(7-15-8)9-3-2-4-10(6-9)12(13)14/h2-7H,1H3,(H,13,14) |
Clé InChI |
QNMIRNFWXBVTBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CS1)C2=CC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



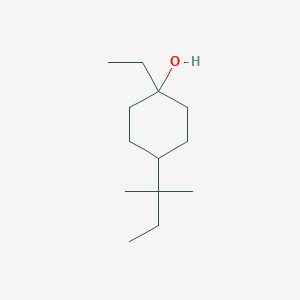
![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)

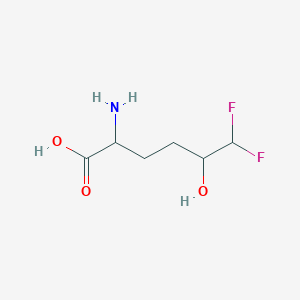
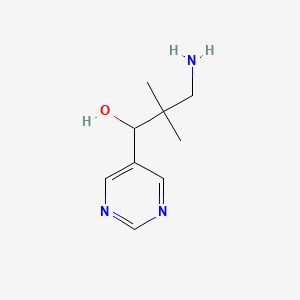
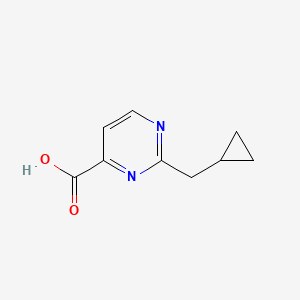
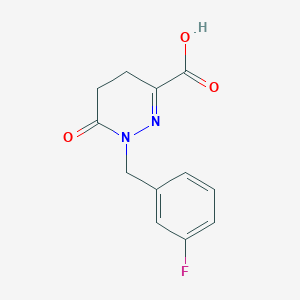

![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
